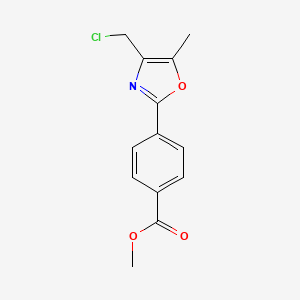

Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[4-(chloromethyl)-5-methyl-1,3-oxazol-2-yl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c1-8-11(7-14)15-12(18-8)9-3-5-10(6-4-9)13(16)17-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIECEJBJUVTIRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)C(=O)OC)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

Introduction of the Chloromethyl Group: The chloromethyl group is introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid in the presence of a catalyst.

Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazole ring and the benzoate ester group.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and moderate temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.

Oxidation Products: Oxidation can yield carboxylic acids or ketones.

Hydrolysis Products: Hydrolysis results in the formation of benzoic acid and methanol.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that compounds similar to methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate exhibit significant antimicrobial activity. The presence of the oxazole ring contributes to its efficacy against various bacterial strains. For instance, studies have shown that derivatives of oxazole can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotic agents .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been explored, with some derivatives demonstrating anti-inflammatory properties. This is particularly relevant in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The chloromethyl group may enhance binding affinity to certain biological targets involved in inflammation .

Agrochemical Applications

Pesticide Development

this compound has potential applications in agrochemicals, particularly as a pesticide or herbicide. The chloromethyl group can act as a reactive site for further modifications that enhance biological activity against pests while minimizing toxicity to non-target organisms. Preliminary studies suggest that derivatives can effectively control pest populations without significant environmental impact .

Organic Synthesis

Intermediate in Synthesis

The compound serves as a versatile intermediate in organic synthesis. It can be used to create more complex molecules through various reactions, such as nucleophilic substitutions or cycloadditions. Its functional groups allow for further derivatization, leading to the synthesis of novel compounds with tailored properties for specific applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The oxazole ring and benzoate ester group may also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s biological activity.

Comparison with Similar Compounds

Quinoline-Linked Benzoate Derivatives (C1–C7)

Compounds C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share a benzoate ester backbone but incorporate a quinoline heterocycle linked via a piperazine-carbonyl group . Key differences include:

- Heterocycle Type: Quinoline (fused benzene-pyridine) vs. oxazole (five-membered O/N-containing ring). The oxazole’s smaller size and electron-deficient nature may alter solubility and electronic interactions.

- Linker Flexibility : The piperazine spacer in C1–C7 introduces conformational flexibility, whereas the oxazole in the target compound is rigid.

- Reactivity : The carbonyl group in C1–C7 enables amide bond reactivity, while the chloromethyl group in the target compound allows for nucleophilic substitution (e.g., with amines or thiols).

Benzimidazole Derivatives (e.g., Compound 2 from )

Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate features a benzimidazole core, a bulkier heterocycle with two nitrogen atoms . Comparatively:

- Heterocycle Size : Benzimidazole (fused benzene-imidazole) offers greater π-conjugation and hydrogen-bonding capacity than oxazole.

- Substituent Effects : The hydroxyethyl and benzyl groups in Compound 2 enhance hydrophilicity and steric bulk, unlike the compact chloromethyl and methyl groups in the target compound.

Simple Chloromethyl Benzoate ()

Methyl 4-(chloromethyl)benzoate lacks the oxazole ring, making it a simpler analog . Key contrasts:

- Reactivity : Both compounds have a chloromethyl group, but the oxazole’s electron-withdrawing effect in the target may accelerate substitution reactions compared to the simpler benzoate.

Structural and Functional Comparison Table

Biological Activity

Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate is an organic compound belonging to the class of oxazole derivatives, characterized by a unique combination of functional groups that contribute to its biological activity. This article explores its synthesis, biological mechanisms, and potential applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

- Molecular Formula : CHClN\O

- CAS Number : 675148-38-6

- Chemical Structure : The compound features a benzoate ester linked to a chloromethyl-substituted oxazole ring.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Oxazole Ring : This is achieved through cyclization reactions involving α-haloketones and amides.

- Chloromethylation : The introduction of the chloromethyl group is performed using formaldehyde and hydrochloric acid.

- Esterification : The final step involves esterification with methanol in the presence of a strong acid catalyst, such as sulfuric acid .

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with various molecular targets. Key mechanisms include:

- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

- Non-Covalent Interactions : The oxazole ring and benzoate ester group may participate in hydrogen bonding and π-π stacking interactions, influencing biological pathways .

Biological Activity and Applications

This compound exhibits a range of biological activities that make it useful in various research contexts:

- Antimicrobial Activity : Preliminary studies suggest that oxazole derivatives possess antimicrobial properties, making this compound a candidate for further exploration in antibiotic development.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in drug development targeting metabolic disorders.

- Biochemical Probes : Its unique structure allows it to serve as a probe in molecular biology experiments, aiding in the study of biochemical pathways .

Data Table: Summary of Biological Activity

Case Study 1: Antimicrobial Testing

In a study assessing the antimicrobial properties of oxazole derivatives, this compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Enzyme Interaction

Research investigating enzyme interactions revealed that this compound could effectively inhibit certain key enzymes involved in glucose metabolism, indicating its potential use in managing diabetes.

Q & A

Basic Research Questions

Q. How can the purity and structural integrity of Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate be validated during synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Analyze and NMR to confirm the presence of the oxazole ring (δ 8.0–8.5 ppm for aromatic protons) and ester carbonyl (δ ~165–170 ppm).

- HPLC-MS : Monitor reaction progress and quantify impurities (>95% purity threshold).

- Elemental Analysis : Verify C, H, N, and Cl content to match theoretical values (e.g., Cl% ~11.9%).

- X-ray Crystallography : For definitive structural confirmation, use SHELX programs for refinement .

Q. What safety protocols are critical when handling the chloromethyl group in this compound?

- Methodological Answer :

- Controlled Ventilation : Use fume hoods to avoid inhalation (GHS Category 4 for acute toxicity) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Incompatibility Avoidance : Store away from strong acids/bases to prevent hazardous reactions (e.g., hydrolysis or decomposition) .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer :

- Polar Aprotic Solvents : Use ethyl acetate or acetone for initial dissolution.

- Gradient Crystallization : Employ a hexane:ethyl acetate (3:1) mixture to enhance crystal yield.

- Temperature Control : Cool gradually to 4°C to minimize solvent inclusion defects.

Advanced Research Questions

Q. How can conflicting NMR data for the oxazole moiety be resolved during structural characterization?

- Methodological Answer :

- Variable Temperature (VT) NMR : Perform experiments at 25°C and −40°C to identify dynamic effects (e.g., hindered rotation of substituents).

- 2D NMR (COSY, HSQC) : Map coupling between oxazole protons and adjacent methyl/chloromethyl groups to resolve overlapping signals.

- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian) to validate assignments.

Q. What strategies mitigate byproduct formation during the alkylation of the oxazole ring?

- Methodological Answer :

- Reagent Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance chloromethyl group reactivity.

- Temperature Modulation : Conduct reactions at 0–5°C to suppress side reactions (e.g., over-alkylation).

- In Situ Monitoring : Employ FTIR to track ester carbonyl (1720 cm) and chloromethyl (680 cm) bands for real-time adjustment .

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the chloromethyl substituent?

- Methodological Answer :

- High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data completeness (>99%).

- SHELXL Refinement : Apply anisotropic displacement parameters for Cl and methyl groups; validate with R < 0.05 .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) influencing crystal packing.

Q. What analytical approaches reconcile discrepancies between theoretical and experimental elemental analysis results?

- Methodological Answer :

- Combustion Analysis Calibration : Use certified reference standards (e.g., acetanilide for N% calibration).

- Halogen-Specific Techniques : Perform Schöninger combustion followed by ion chromatography for precise Cl% determination.

- Error Source Identification : Check for hygroscopicity (e.g., ester hydrolysis) or solvent retention in crystals.

Safety and Stability Considerations

Q. How should researchers address the compound’s stability under long-term storage?

- Methodological Answer :

- Desiccant Use : Store in amber vials with molecular sieves (3Å) to prevent ester hydrolysis.

- Temperature Control : Maintain at −20°C in inert atmospheres (argon) to suppress chloromethyl degradation.

- Periodic Purity Checks : Conduct HPLC every 6 months to detect decomposition products (e.g., benzoic acid derivatives) .

Q. What precautions are essential when scaling up reactions involving this compound?

- Methodological Answer :

- Exothermic Reaction Mitigation : Use jacketed reactors with controlled cooling to manage heat from exothermic chloromethylation.

- Waste Management : Neutralize chlorinated byproducts with 10% sodium bicarbonate before disposal.

- Pressure Relief Systems : Install burst disks for closed-system reactions to prevent pressure buildup .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.